Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate is a compound characterized by its unique structure comprising piperidine and ester functional groups. Its versatile reactivity makes it a significant compound in various fields of chemistry and related sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process:
Formation of the Piperidine Ring: : The piperidine ring is prepared via the reductive amination of a keto ester with an appropriate amine.
Esterification: : The piperidine intermediate undergoes esterification with 2-methylpropan-2-ol under acidic conditions.
Final Formation: : The potassium salt is formed through neutralization with potassium hydroxide.
Industrial Production Methods: Industrial methods focus on optimizing yield and purity. Large-scale production typically involves continuous flow reactors for each synthesis step, ensuring consistent reaction conditions and efficient scale-up.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions yield different piperidine derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, replacing the ester group with various nucleophiles.
Oxidation: : Reagents like potassium permanganate and chromium trioxide.
Reduction: : Commonly performed using lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: : Utilizes reagents like sodium alkoxides and amines.
Oxidized Derivatives: : Include carboxylic acids and ketones.
Reduced Products: : Such as alcohols and simpler piperidine derivatives.
Substituted Products: : Varying esters and amides.
Scientific Research Applications
Chemistry:
Catalysis: : Acts as a ligand or intermediate in catalytic cycles.
Organic Synthesis: : Used in the synthesis of complex organic molecules.
Drug Development: : Serves as a scaffold for designing bioactive compounds.
Biochemistry: : Used in studies on enzyme interactions and inhibitions.
Diagnostics: : Used as a chemical probe in imaging studies.
Polymer Production: : Used in the synthesis of novel polymers.
Mechanism of Action
The compound’s action is highly dependent on its functional groups. The piperidine ring and ester groups facilitate binding interactions with various molecular targets such as enzymes and receptors. This compound often modulates biological pathways through:
Enzyme Inhibition: : Binding to the active site of enzymes, reducing their activity.
Receptor Binding: : Interacting with cell surface receptors to influence cellular signaling pathways.
Comparison with Similar Compounds
Unique Features:
The combined presence of piperidine and ester groups gives it unique reactivity and binding properties.
The esterification with 2-methylpropan-2-ol offers enhanced stability compared to other esters.
Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyrrolidine-3-carboxylate: : Similar but has a pyrrolidine ring instead of piperidine.
Potassium;1-[2-(2-methylpropan-2-yloxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate: : A close analog with slight structural variations.
Potassium;1-[2-(2-ethylpropan-2-yloxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate: : Another analog with an ethyl group instead of a methyl group.
Properties
IUPAC Name |
potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5.K/c1-12(2,3)18-9(14)7-13-6-4-5-8(10(13)15)11(16)17;/h8H,4-7H2,1-3H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAGJZIFQZVEAC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC(C1=O)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18KNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.